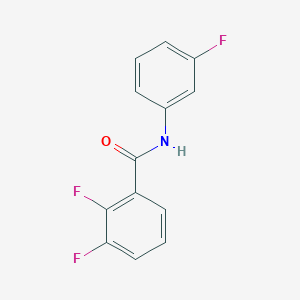
2,3-difluoro-N-(3-fluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-N-(3-fluorophenyl)benzamide is an organic compound with the molecular formula C13H8F3NO. It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group. The compound is notable for its three fluorine atoms, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-difluoro-N-(3-fluorophenyl)benzamide typically involves the reaction of 2,3-difluoroaniline with 3-fluorobenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst and helps in the formation of the amide bond. The reaction is typically performed under an inert atmosphere to prevent any side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Difluoro-N-(3-fluorophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.
Applications De Recherche Scientifique
2,3-Difluoro-N-(3-fluorophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism by which 2,3-difluoro-N-(3-fluorophenyl)benzamide exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. This can lead to the inhibition of enzyme activity or the modulation of receptor function, depending on the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Difluorobenzamide: Similar in structure but lacks the additional fluorine atom on the phenyl ring.
N-(2,3-Difluorophenyl)-2-fluorobenzamide: Another fluorinated benzamide with a different substitution pattern.
Uniqueness
2,3-Difluoro-N-(3-fluorophenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three fluorine atoms can enhance its stability and binding interactions, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C13H8F3NO |
|---|---|
Poids moléculaire |
251.20 g/mol |
Nom IUPAC |
2,3-difluoro-N-(3-fluorophenyl)benzamide |
InChI |
InChI=1S/C13H8F3NO/c14-8-3-1-4-9(7-8)17-13(18)10-5-2-6-11(15)12(10)16/h1-7H,(H,17,18) |
Clé InChI |
HPGGQROOFSAWSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)NC(=O)C2=C(C(=CC=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1,5-bis(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B15006595.png)


![3-(4-Hydroxy-3-methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B15006616.png)
![4-thia-1-azatetracyclo[8.8.0.02,7.011,16]octadeca-2(7),11,13,15-tetraene-6,8-dione](/img/structure/B15006621.png)
![1-(morpholin-4-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}ethanone](/img/structure/B15006624.png)
![14-Ethyl-10-hydroxy-5-oxido-4,9-dioxa-3,8,10,13,15-pentaza-5-azoniatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,11,13-hexaene](/img/structure/B15006628.png)
![N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B15006634.png)
![(2,4-Dimethoxy-3-methyl-benzyl)-[2-(5-methoxy-2-methyl-1H-indol-3-yl)-ethyl]-amine](/img/structure/B15006635.png)
![N-{2-[2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}pyridine-3-carboxamide](/img/structure/B15006636.png)
![N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-2-ethoxybenzamide](/img/structure/B15006638.png)
![Propionic acid, 2-acetylamino-3,3,3-trifluoro-2-[(tetrahydrofuran-2-ylmethyl)amino]-, methyl ester](/img/structure/B15006643.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(E)-(3-nitrophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B15006657.png)
![2-{3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B15006667.png)
